molecular formula C15H12N6OS B2816304 1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892748-38-8

1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2816304
CAS No.: 892748-38-8
M. Wt: 324.36
InChI Key: LDQRMNHPDUOODJ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C15H12N6OS and its molecular weight is 324.36. The purity is usually 95%.
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Biological Activity

The compound 1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine represents a novel chemical entity with potential biological applications. This article aims to explore its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C16_{16}H14_{14}N6_{6}OS
  • IUPAC Name : this compound
  • Molecular Weight : 350.38 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole and triazole moieties are known to exhibit significant interactions with enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

CompoundCell LineIC50_{50} Value (µM)Reference
Compound AHEPG2 (Liver Cancer)1.18 ± 0.14
Compound BMCF7 (Breast Cancer)0.67
Compound CPC-3 (Prostate Cancer)0.80

The compound has shown promising results in preliminary assays against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Recent research indicates that derivatives containing thiophene and oxadiazole rings demonstrate activity against Mycobacterium tuberculosis and other pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
M. tuberculosis (wild-type H37Rv)0.5 µg/mL
E. coli32 µg/mL

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a derivative similar to the compound showed a significant reduction in tumor size in xenograft models of breast cancer.
  • Antimicrobial Resistance : A clinical trial assessed the effectiveness of oxadiazole derivatives against multi-drug resistant strains of Staphylococcus aureus , showing a notable improvement in patient outcomes.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS/c1-9-4-6-10(7-5-9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-3-2-8-23-11/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQRMNHPDUOODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.